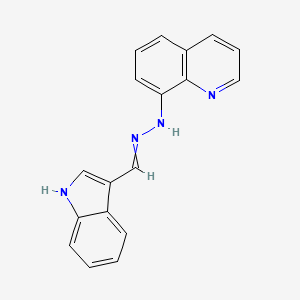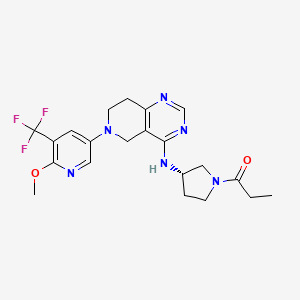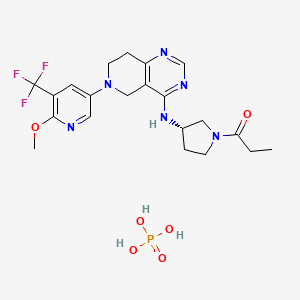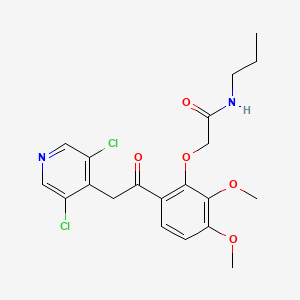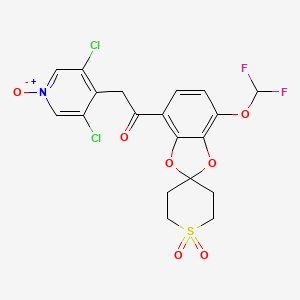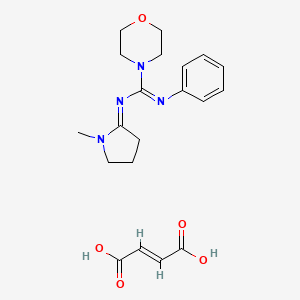
Linogliride fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linogliride fumarate is an antidiabetic agent.
Wissenschaftliche Forschungsanwendungen
Methane Production Reduction in Ruminants
Fumarate has been studied for its potential to reduce methane (CH4) production in ruminants, offering a pathway to decrease greenhouse gas emissions from agriculture. The mechanism involves the conversion of fumarate to propionate in the rumen, which can draw electrons away from methanogenesis. However, the effectiveness of fumarate in reducing methane in batch cultures was found to be lower than predicted, suggesting the need for more research to optimize its usage in ruminant diets (Ungerfeld et al., 2007).
Psoriasis Treatment
Fumarates, including dimethyl fumarate (DMF) and monoethyl fumarate (MEF), have been established as common treatments for moderate-to-severe psoriasis. The clinical efficacy of a proprietary combination of fumarates was established in Germany and has since become widely used. DMF has been identified as the main active compound in this mixture, suggesting its standalone potential for psoriasis treatment. This discovery has led to further exploration of fumarates in dermatological applications (Landeck et al., 2018).
Potential in Ophthalmological Diseases
Dimethyl fumarate (DMF) has been recognized for its immuno-modulatory, anti-inflammatory, and antioxidant properties, extending its therapeutic potential beyond psoriasis and multiple sclerosis. It's particularly being explored for repositioning in ophthalmological diseases like Age-related Macular Degeneration (AMD). The potential of DMF in these contexts is supported by its mechanism of action involving Nrf2 activation, suggesting a broader spectrum of applications in diseases characterized by inflammation and oxidative stress (Manai et al., 2022).
Cardiovascular Disease Treatment
Research has also indicated the potential of repurposing DMF for cardiovascular diseases due to its anti-inflammatory and vasculoprotective effects. This repurposing is under consideration due to the significant role of inflammatory reactions in the etiology and progression of various cardiovascular conditions. DMF's unique profile makes it a promising candidate for treating atherosclerotic cardiovascular disease, pending further clinical trials and assessments (Thomas et al., 2022).
Eigenschaften
CAS-Nummer |
78782-47-5 |
|---|---|
Produktname |
Linogliride fumarate |
Molekularformel |
C20H26N4O5 |
Molekulargewicht |
402.45 |
IUPAC-Name |
(E)-N-((E)-1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide fumarate |
InChI |
InChI=1S/C16H22N4O.C4H4O4/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14;5-3(6)1-2-4(7)8/h2-4,6-7H,5,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-16-,18-15+;2-1+ |
InChI-Schlüssel |
ZSAMTXUUUFXIII-CZKNSKRSSA-N |
SMILES |
CN1/C(CCC1)=N/C(N2CCOCC2)=N/C3=CC=CC=C3.O=C(O)/C=C/C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Linogliride fumarate; McN-3935; McN 3935; McN3935; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)
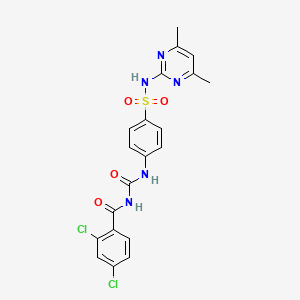

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)
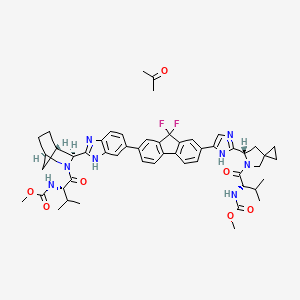
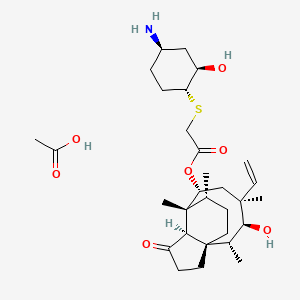
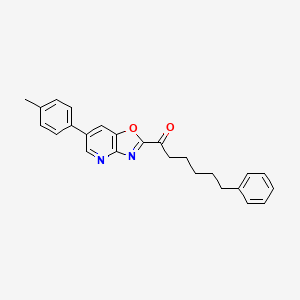
![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)
